(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide
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Overview
Description
(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropane ring, a dimethylamino group, and a hydroxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the functional groups. One common synthetic route involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Dimethylamino Group: This step can be carried out using a reductive amination reaction, where a ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Hydroxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where a phenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium halides and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups allow for the formation of covalent bonds with target biomolecules, enabling the study of their structure and function.
Medicine
In medicine, this compound has potential applications as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide
- (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-chlorophenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide
- (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-bromophenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide
Uniqueness
The uniqueness of (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide lies in its combination of functional groups and stereochemistry. The presence of the hydroxyphenyl group allows for unique interactions with biological targets, while the cyclopropane ring provides rigidity and stability to the molecule. The specific stereochemistry of the compound also plays a crucial role in its biological activity and selectivity.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H28N2O2/c1-22(17-7-5-4-6-8-17)14-20(22)21(26)23-15-18(24(2)3)13-16-9-11-19(25)12-10-16/h4-12,18,20,25H,13-15H2,1-3H3,(H,23,26)/t18-,20-,22-/m0/s1 |
InChI Key |
OHCSLZBJYLQKQX-VCOUNFBDSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1C(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1(CC1C(=O)NCC(CC2=CC=C(C=C2)O)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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